5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt is a product designed for use in nutritional and bacteriological media for the detection of gram-positive and gram-negative microorganisms .

Synthesis Analysis

This compound serves as a chromogenic substrate for β-glucuronidase and produces a magenta color in GUS (+) bacterial colonies . It is an alternative to 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X−GlcA) for detection of the β-glucuronidase gene .

Molecular Structure Analysis

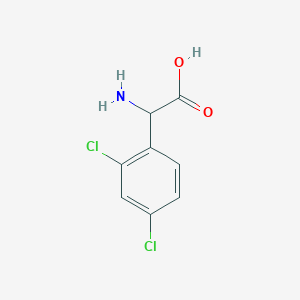

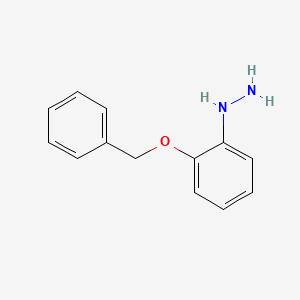

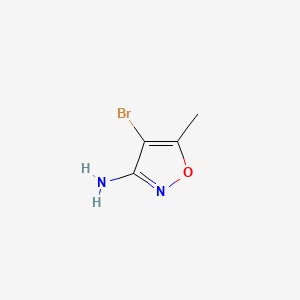

The molecular formula of this compound is C20H26BrClN2O7 . The InChI string is InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7 (2-6 (5)16)17-3-8 (4)23-14-11 (20)9 (18)10 (19)12 (24-14)13 (21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H, (H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 .

Chemical Reactions Analysis

The compound is a substrate for the enzyme β-glucuronidase. When cleaved by β-glucuronidase, it produces colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Applications De Recherche Scientifique

Detection of GUS Expression in Plant Cells and Tissues

This compound is used as a chromogenic substrate for β-glucuronidase (GUS), an enzyme often used as a reporter gene in plants . When cleaved by GUS, it produces a magenta color, allowing for easy visualization of GUS expression .

Detection of E. coli Infections

The compound can be used to detect infections caused by Escherichia coli. E. coli strains often possess the GUS gene, and thus, the presence of a magenta color after application of the compound indicates an E. coli infection .

Detection of Bacterial Contamination in Food and Water Samples

Similar to its use in detecting E. coli infections, this compound can be used to monitor for E. coli contamination in food and water samples . This is particularly useful in testing meat, dairy products, shellfish, and other food items, as well as water samples .

Research and Development of New Antibiotics

The compound’s ability to detect GUS expression can be utilized in the development of new antibiotics. By incorporating the GUS gene into bacterial strains, researchers can use the compound to easily monitor the effects of potential antibiotics .

Educational Purposes

Given its clear and visible reaction, the compound is often used in educational settings to demonstrate enzymatic reactions and genetic engineering concepts .

Quality Control in Food Industry

In the food industry, the compound can be used as a quality control tool to ensure that food products are free from bacterial contamination .

Mécanisme D'action

Target of Action

The primary target of the compound “5-Bromo-6-chloro-3-indolyl-D-glucuronide cyclohexylammonium salt” is the enzyme β-glucuronidase (GUS) . This enzyme is encoded by the gusA gene, which is a widely used reporter gene .

Mode of Action

The compound acts as a chromogenic substrate for β-glucuronidase . Upon interaction with the enzyme, glucuronidase cleaves the compound to produce colorless glucuronic acid and an intense blue precipitate of chloro-bromoindigo .

Biochemical Pathways

The compound is involved in the glucuronidation pathway , where it serves as a substrate for the β-glucuronidase enzyme . The cleavage of the compound by the enzyme results in the production of glucuronic acid and chloro-bromoindigo, which can be visually detected due to its intense blue color .

Pharmacokinetics

It is known that the compound is typically supplied in powder form and stored at temperatures around −20°c . This suggests that the compound may have specific storage requirements to maintain its stability and effectiveness.

Result of Action

The cleavage of the compound by β-glucuronidase results in the production of an intense blue precipitate of chloro-bromoindigo . This color change allows for the visual detection of β-glucuronidase activity, making the compound useful in various applications, including bacterial detection systems (e.g., E. coli) and the detection of GUS gene expression in plants .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the temperature at which the compound is stored can affect its stability and efficacy . Additionally, the compound’s action may also be influenced by the presence of other substances in the environment, such as other enzymes or compounds that could potentially interfere with its interaction with β-glucuronidase.

Orientations Futures

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid;cyclohexanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrClNO7.C6H13N/c15-5-1-4-7(2-6(5)16)17-3-8(4)23-14-11(20)9(18)10(19)12(24-14)13(21)22;7-6-4-2-1-3-5-6/h1-3,9-12,14,17-20H,(H,21,22);6H,1-5,7H2/t9-,10-,11+,12-,14+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZDFBMYVMPFHR-CYRSAHDMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)N.C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26BrClN2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

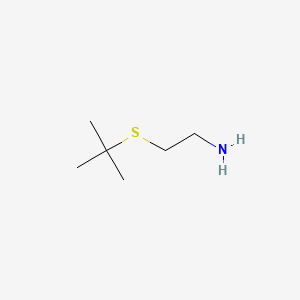

![2-[(4-Chloro-1,2,5-thiadiazol-3-yl)(methyl)amino]ethanol](/img/structure/B1272655.png)